N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N6OS/c1-6-8-15(9-7-2)19(27)21-10-11-26-18-16(13-23-26)17(22-12-14(3)4)24-20(25-18)28-5/h13-15H,6-12H2,1-5H3,(H,21,27)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVHVQLKXGDANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=NC(=NC(=C2C=N1)NCC(C)C)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(Isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide involves a multi-step process.
Starting Materials: : The synthesis begins with the appropriate pyrazolo[3,4-d]pyrimidine derivative, combined with isobutylamine and methylthiolation reagents.
Reaction Conditions: : Specific reagents and solvents are used under controlled temperature and pressure to ensure the formation of the desired intermediate.
Final Coupling: : The intermediate undergoes a coupling reaction with an appropriate alkylating agent, followed by purification steps to isolate the final compound.
Industrial Production Methods
On an industrial scale, the synthesis of this compound requires optimization for cost-effectiveness and scalability. The process involves large-scale reactors, continuous flow methods, and advanced purification techniques like crystallization or chromatography to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Typically utilizes reagents like lithium aluminum hydride or sodium borohydride to add hydrogen or remove oxygen.
Substitution: : Involves the replacement of one group in the molecule with another, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, alkylating agents.
Major Products
The reactions can produce various derivatives, depending on the conditions and reagents used
Scientific Research Applications
N-(2-(4-(Isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide has a broad range of applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or signaling molecule.
Medicine: : Explored for therapeutic uses, including anti-inflammatory or anticancer properties.
Industry: : Utilized in the production of specialty chemicals or materials with specific functional properties.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: : It binds to specific enzymes or receptors, altering their activity.
Pathways Involved: : Influences various biochemical pathways, potentially leading to changes in cell behavior or function.
Comparison with Similar Compounds
Position 4 Substituent
- Isobutylamino (target): Branched alkyl chain enhances lipophilicity and may improve target binding via hydrophobic interactions compared to linear chains (e.g., propylamino in ) or polar groups (e.g., 2-methoxyethylamino in ).
Position 6 Substituent
Amide Group
- 2-Propylpentanamide (target): Branched aliphatic amide likely improves solubility in nonpolar environments vs. aromatic amides (e.g., 2-naphthamide in ).
Research Findings and Implications
- Synthetic Accessibility : The pyrazolo[3,4-d]pyrimidin core is highly modular, allowing substitution at positions 4 and 6 via nucleophilic displacement or cross-coupling reactions .
- Biological Relevance : Analogs like (Example 57) with sulfonamide and chromen groups demonstrate the scaffold’s versatility in targeting enzymes (e.g., kinases) or receptors, though direct activity data for the target compound remain unreported.
- Metabolic Stability : Ethylthio () and methylthio (target) groups may confer resistance to oxidative metabolism compared to unsubstituted thiols.
Biological Activity
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a complex organic compound with potential biological activity, particularly in pharmacological applications. This article reviews its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of isobutylamino and methylthio groups suggests potential interactions with various biological receptors, enhancing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N6OS |
| Molecular Weight | 426.6 g/mol |
| CAS Number | 954023-52-0 |
Synthesis
The synthesis of this compound typically involves multi-step processes:
- Formation of the pyrazolo[3,4-d]pyrimidine ring : This is achieved through cyclization reactions.
- Introduction of the thioether group : Via nucleophilic substitution.
- Attachment of the isobutylamino group : Through amination reactions.
- Final amide coupling : By reacting with propanamide derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate the activity of proteins or enzymes involved in critical signaling pathways. Detailed studies are necessary to elucidate its binding affinity and specific interactions.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related pyrazolo[3,4-d]pyrimidines have shown effectiveness in inhibiting tumor growth through various mechanisms:
- Inhibition of cell proliferation : Compounds have demonstrated the ability to reduce proliferation rates in cancer cell lines.
- Induction of apoptosis : Certain derivatives trigger programmed cell death in malignant cells.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties due to its interaction with inflammatory pathways. The methylthio group is particularly noted for enhancing anti-inflammatory effects in related compounds.
Case Studies and Research Findings
- Study on Antiproliferative Activity :
- Mechanistic Insights :
-
Pharmacological Applications :
- The compound's structure indicates potential as a lead compound for developing new therapeutic agents targeting various diseases, including cancer and inflammatory disorders (EvitaChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
